5-HT1B Receptor Affinity and Selectivity Profile: 27 Fold Improvement Over Sumatriptan
5-Nonyloxytryptamine oxalate exhibits a 27-fold higher binding affinity for the 5-HT1B receptor compared to the standard antimigraine agent sumatriptan. It achieves a Ki of 1 nM at the 5-HT1B receptor, whereas sumatriptan has a reported Ki of 27 nM [1]. Furthermore, the compound demonstrates >300-fold selectivity for 5-HT1B over the closely related 5-HT1A receptor. In contrast, sumatriptan displays only a 3.7- to 5.9-fold selectivity (5-HT1A Ki of 100 nM vs 5-HT1B Ki of 27 nM or 5-HT1D Ki of 17 nM) [2]. This indicates that 5-Nonyloxytryptamine oxalate provides a substantially larger pharmacological window for isolating 5-HT1B-mediated effects.
| Evidence Dimension | 5-HT1B Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1 nM |
| Comparator Or Baseline | Sumatriptan (Ki = 27 nM) |
| Quantified Difference | 27-fold higher affinity for 5-Nonyloxytryptamine oxalate |
| Conditions | Radioligand binding assays using human cloned 5-HT1B receptors |
Why This Matters
Higher affinity and greater selectivity reduce the need for high compound concentrations, minimizing off-target 5-HT1A-mediated effects and providing cleaner pharmacological data for 5-HT1B-specific studies.
- [1] Glennon RA, et al. Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. J Med Chem. 1996 Jan 5;39(1):314-22. View Source
- [2] Peroutka SJ, McCarthy BG. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites. Eur J Pharmacol. 1989 Nov 14;172(3):395-9. View Source
